5-(1H-tetrazol-5-yl)-nicotinic acid
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Overview
Description
5-(1H-tetrazol-5-yl)-nicotinic acid is a heterocyclic organic compound that features both a tetrazole ring and a nicotinic acid moiety
Mechanism of Action
Target of Action
The primary targets of 5-(1H-tetrazol-5-yl)-nicotinic acid are transition metal ions, such as zinc, cadmium, and manganese . These metal ions play crucial roles in various biological processes, including enzymatic reactions, signal transduction, and gene expression.
Mode of Action
This compound interacts with its targets by forming coordination polymers . These polymers are structures in which metal ions are linked by the this compound ligands . The formation of these polymers can lead to changes in the physical and chemical properties of the metal ions, potentially influencing their biological activities.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its interaction with metal ions. For instance, compounds formed with this acid and zinc or cadmium ions display intense photoluminescence properties . On the other hand, when interacting with manganese ions, the compound exhibits an antiferromagnetic interaction .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other ions can affect the formation and stability of the coordination polymers that the compound forms with metal ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-tetrazol-5-yl)-nicotinic acid typically involves the formation of the tetrazole ring followed by its attachment to the nicotinic acid moiety. One common method involves the reaction of 5-aminonicotinic acid with sodium azide and triethyl orthoformate under acidic conditions to form the tetrazole ring. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts such as zinc salts can be employed to enhance the efficiency of the tetrazole formation .
Chemical Reactions Analysis
Types of Reactions
5-(1H-tetrazol-5-yl)-nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the tetrazole ring to other nitrogen-containing heterocycles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of tetrazole oxides.
Reduction: Formation of amines or other nitrogen heterocycles.
Substitution: Formation of alkylated or acylated tetrazole derivatives.
Scientific Research Applications
5-(1H-tetrazol-5-yl)-nicotinic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
5-(1H-tetrazol-5-yl)-isophthalic acid: Similar structure but with an isophthalic acid moiety instead of nicotinic acid.
5-(1H-tetrazol-5-yl)-benzoic acid: Contains a benzoic acid moiety, differing in the position of the carboxyl group.
Uniqueness
5-(1H-tetrazol-5-yl)-nicotinic acid is unique due to the presence of both the tetrazole ring and the nicotinic acid moiety, which confer distinct chemical and biological properties. Its ability to act as a ligand in coordination chemistry and its potential therapeutic applications make it a compound of significant interest .
Properties
IUPAC Name |
5-(2H-tetrazol-5-yl)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5O2/c13-7(14)5-1-4(2-8-3-5)6-9-11-12-10-6/h1-3H,(H,13,14)(H,9,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQUNUOLPVZSPEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C(=O)O)C2=NNN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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